α-Regioselectivity in Suzuki–Miyaura Cross-Coupling: Pinacol Boronate vs. Prenyl Bromide
In the Suzuki–Miyaura cross-coupling of 4-iodoanisole, prenylboronic acid pinacol ester (2a) with Pd-PEPPSI-IPent (3) as precatalyst (5 M KOH, THF, reflux) delivered a 97/3 α/γ regioselectivity ratio at 81% conversion, with the isolated α-product obtained as a single regioisomer (>99/1 α/γ by ¹H NMR). By contrast, prenyl bromide (19) with either Pd(PPh₃)₄ or the same Pd-PEPPSI-IPent catalyst gave only marginal regioselectivity, producing inseparable mixtures of α- and γ-prenylated products . This establishes the pinacol boronate as the only reagent in this series that achieves synthetically useful α-selectivity.
| Evidence Dimension | α/γ Regioselectivity ratio in Suzuki–Miyaura coupling with aryl halides |
|---|---|
| Target Compound Data | 97/3 α/γ (Pd-PEPPSI-IPent); >99/1 α/γ isolated product at 81% conversion |
| Comparator Or Baseline | Prenyl bromide (19): marginal regioselectivity with both Pd(PPh₃)₄ and Pd-PEPPSI-IPent; α/γ product mixtures inseparable |
| Quantified Difference | Prenyl pinacol ester: synthetically exclusive α-product; prenyl bromide: unselective, unusable mixture |
| Conditions | 4-iodoanisole, 3 equiv 2a, 5 M KOH, THF, reflux; Pd-PEPPSI-IPent (3) vs. Pd(PPh₃)₄; GC/MS and ¹H NMR analysis |
Why This Matters
For medicinal chemistry and natural product synthesis, chromatographic separation of α- and γ-prenyl regioisomers is often impossible; exclusive α-selectivity eliminates a purification bottleneck and ensures structural fidelity of the target compound.
- [1] Farmer, J. L.; Hunter, H. N.; Organ, M. G. Regioselective Cross-Coupling of Allylboronic Acid Pinacol Ester Derivatives with Aryl Halides via Pd-PEPPSI-IPent. J. Am. Chem. Soc. 2012, 134 (42), 17470–17473. View Source
